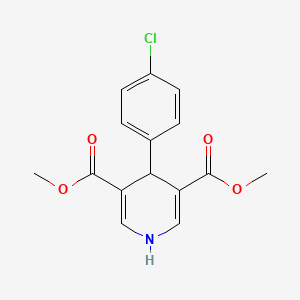

dimethyl 4-(4-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of structurally related compounds involves multi-component reactions, including the interaction of arylamines, acetylenedicarboxylate, and aromatic aldehydes with cyclic 1,3-diketones. These processes highlight the versatility of dimethyl acetylenedicarboxylate in forming diverse dihydropyridinones and pyran derivatives, contingent on the cyclic 1,3-diketone structure involved in the reaction (Jing Sun et al., 2011). Another synthesis route involves the Hantzsch condensation reaction under microwave irradiation, showcasing an efficient method for producing related dihydropyridine compounds (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, through spectroscopic and crystallographic methods, has provided insights into their formation and properties. For instance, studies involving ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have utilized FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, alongside quantum chemical calculations, to evaluate the compound's formation and properties (R. N. Singh et al., 2013).

科学的研究の応用

Therapeutic Effects in Pulmonary Hypertension

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) has been studied for its therapeutic effects on pulmonary hypertension (PH) induced by monocrotaline in rats. DCDDP significantly reduced pulmonary arterial pressure and resistance, and influenced the levels of endothelin-like immunoreactivity, nitric oxide, and free radicals in pulmonary tissue, underlying its mechanisms against PH (Li, Zhang, Song, Mei, & Zhao, 2002).

Catalysis in Acylation of Inert Alcohols

The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, a related derivative, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This highlights its potential in facilitating efficient chemical reactions under base-free conditions (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Reaction of Acetylenecarboxylic Acid

The reactions of dimethyl acetylenedicarboxylate with various amines, including p-chloroaniline, have been studied, revealing the formation of specific structural elements like methoxycarbonylmethylene, which are hydrogen-bonded with an amino group to form an enamine form. This research contributes to understanding the synthesis and reaction mechanisms of these compounds (Iwanami, 1971).

Enantioselective Hydrolysis

Research has shown that 2,6-dimethyl-4-aryl-1,4-dihydropyridine 3,5-diesters, closely related to the compound , undergo enantioselective hydrolysis when catalyzed by Candida rugosa lipase. This process is influenced by factors like the length and branching of the acyl chain (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dimethyl 4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-3-5-10(16)6-4-9/h3-8,13,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPINIBVFPXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)